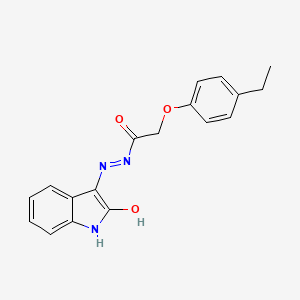

3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-2-oxoindoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-2-oxoindoline” is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It’s important to note that Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Drug Design and Synthesis

3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-2-oxoindoline: is a compound that can be pivotal in the field of medicinal chemistry. It serves as a building block in the synthesis of pharmaceuticals, where its indoline core can be modified to produce drugs with potential therapeutic applications. The compound’s structure allows for the attachment of various functional groups, which can lead to the development of new drugs with enhanced safety and efficacy .

Biological Activity: Antioxidant Properties

The phenoxy and indoline moieties of the compound suggest that it may exhibit significant antioxidant properties. This can be particularly useful in the development of treatments for oxidative stress-related diseases, such as neurodegenerative disorders and cancer. Research into similar structures has shown great activity in antioxidant screening .

Computational Chemistry: Molecular Interaction Studies

In computational chemistry, 3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-2-oxoindoline can be used to study drug-receptor interactions. Its molecular framework allows for computational models to predict how the compound interacts with various biological targets, which is crucial for understanding its pharmacological potential .

Chemical Synthesis: Catalyst Design

The compound’s structure, with its reactive sites, makes it a candidate for use in catalyst design. It could be involved in facilitating reactions in synthetic chemistry, particularly in the formation of complex organic molecules. This application is essential for producing high-purity compounds for research and industrial use .

Material Science: Conductive Polymer Development

While not directly related to the compound , its structural relatives in the phenoxy family have been used in the development of conductive polymers. These materials have applications in electronics, energy storage, and biomedical devices. The compound could potentially be modified to contribute to this field .

Organic Chemistry: Synthesis of Aryloxy Phenols

The compound’s phenoxy group is relevant in the synthesis of aryloxy phenols, which are valuable in various chemical industries. These phenols have applications ranging from pharmaceuticals to agrochemicals. The compound could be used as a precursor or intermediate in these syntheses .

Wirkmechanismus

Target of Action

A structurally similar compound, (2s)-2-(4-ethylphenoxy)-3-phenylpropanoic acid, has been found to interact with thePeroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that binds peroxisome proliferators such as hypolipidemic drugs and fatty acids .

Mode of Action

Compounds with similar structures, such as oximes and hydrazones, are known to form throughaddition-elimination reactions . In these reactions, the nitrogen atom acts as a nucleophile, competing with oxygen. The reaction with nitrogen forms the oxime or hydrazone in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The interaction with pparγ suggests potential involvement inlipid metabolism and glucose regulation

Result of Action

The interaction with pparγ suggests potential effects ongene expression related to lipid metabolism and glucose regulation .

Eigenschaften

IUPAC Name |

2-(4-ethylphenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-2-12-7-9-13(10-8-12)24-11-16(22)20-21-17-14-5-3-4-6-15(14)19-18(17)23/h3-10,19,23H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQNXELDFUXEHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-2-oxoindoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2944318.png)

![N-[2-(2-Ethoxyethoxy)quinolin-6-yl]prop-2-enamide](/img/structure/B2944320.png)

amine hydrochloride](/img/no-structure.png)

![1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2944329.png)

![1-O'-Tert-butyl 4-O-ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1',4-dicarboxylate](/img/structure/B2944330.png)

![[4-(2-Iodoethynyl)phenyl]methanol](/img/structure/B2944336.png)